molecular formula C7H9ClO2 B14663526 2-Hexynoic acid, 6-chloro-, methyl ester CAS No. 51804-12-7

2-Hexynoic acid, 6-chloro-, methyl ester

Cat. No.: B14663526
CAS No.: 51804-12-7
M. Wt: 160.60 g/mol
InChI Key: RUYWJBGOKPVKSJ-UHFFFAOYSA-N
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Description

2-Hexynoic acid, 6-chloro-, methyl ester is an organic compound with the molecular formula C7H9ClO2 It is characterized by the presence of a triple bond between the second and third carbon atoms, a chlorine atom attached to the sixth carbon, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexynoic acid, 6-chloro-, methyl ester typically involves the esterification of 2-Hexynoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The presence of the chlorine atom can be introduced through halogenation reactions, where a suitable chlorinating agent is used.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process. The final product is usually purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Hexynoic acid, 6-chloro-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or ozone can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Hexynoic acid, 6-chloro-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hexynoic acid, 6-chloro-, methyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological molecules. The triple bond and chlorine atom can participate in various chemical reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Hexenoic acid, methyl ester: Similar structure but with a double bond instead of a triple bond.

    Hexanoic acid, 2-ethyl-, methyl ester: Similar ester functional group but different carbon chain structure.

    Hexanoic acid, 2-hydroxy-, methyl ester: Contains a hydroxyl group instead of a chlorine atom.

Properties

CAS No.

51804-12-7

Molecular Formula

C7H9ClO2

Molecular Weight

160.60 g/mol

IUPAC Name

methyl 6-chlorohex-2-ynoate

InChI

InChI=1S/C7H9ClO2/c1-10-7(9)5-3-2-4-6-8/h2,4,6H2,1H3

InChI Key

RUYWJBGOKPVKSJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CCCCCl

Origin of Product

United States

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